1-Cyclohexyl-2-iodoethanol
Description
1-Cyclohexyl-2-iodoethanol (IUPAC name: 2-iodo-1-cyclohexylethanol) is a halogenated secondary alcohol characterized by a cyclohexyl group attached to the first carbon and an iodine atom on the second carbon of a two-carbon ethanol backbone.
The iodine substituent acts as a strong leaving group, suggesting reactivity in nucleophilic substitution reactions, which is critical in synthetic organic chemistry . Molecular weight can be inferred to be approximately 254.1 g/mol (C₈H₁₅IO), with a density and boiling point likely higher than simpler alcohols due to the bulky cyclohexyl group and iodine atom .
Properties
IUPAC Name |
1-cyclohexyl-2-iodoethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLQWURDZKGUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CI)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-iodoethanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with iodoethanol under controlled conditions. Another method includes the iodination of cyclohexyl-2-ethanol using iodine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the use of excess reagents to drive the reaction to completion. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
1-Cyclohexyl-2-iodoethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl-2-iodoethanol derivatives, such as cyclohexyl-2-iodoacetic acid.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in cyclohexyl-2-ethanol.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexyl-2-iodoacetic acid
Reduction: Cyclohexyl-2-ethanol
Substitution: Cyclohexyl-2-hydroxyethanol or cyclohexyl-2-aminoethanol
Scientific Research Applications
1-Cyclohexyl-2-iodoethanol has various applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-2-iodoethanol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes, affecting their activity. In drug development, it may target specific receptors or pathways in the body.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes may be inhibited or activated by the compound.
Receptors: It may bind to certain receptors, influencing cellular responses.
Pathways: It can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares 1-cyclohexyl-2-iodoethanol with structurally related compounds:
Reactivity and Functional Group Analysis
- Iodo vs. Chloro Groups: The iodine in 1-cyclohexyl-2-iodoethanol offers superior leaving-group ability compared to chlorine in 2-chloroethanol, enabling faster SN₂ reactions. However, iodine’s larger atomic radius may sterically hinder reactions relative to smaller halogens .
- Cyclohexyl vs.
- Amino vs. Hydroxyl Groups: 2-(Cyclohexylamino)ethanol’s amino group increases basicity and solubility in acidic conditions, contrasting with the neutral hydroxyl group in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
